Product packaging for 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine(Cat. No.:CAS No. 76893-49-7)

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Cat. No.: B8480859
CAS No.: 76893-49-7
M. Wt: 244.25 g/mol
InChI Key: MVNSRPAQFQYAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine is a chemical compound of interest in agrochemical and pharmaceutical research, functioning as a key synthetic intermediate or active scaffold. Its structure, featuring a phenoxypyridine core, is recognized as a bioisostere for diaryl ethers. This substitution can enhance properties such as lipid solubility, metabolic stability, and membrane penetration, potentially leading to improved biological activity and photostability compared to its benzene-ring counterparts . In agricultural science, phenoxypyridine derivatives are extensively explored in the development of novel herbicides. This specific scaffold is a common feature in acetyl CoA carboxylase (ACCase) inhibitors, a class of herbicides that target fatty acid synthesis in grasses . Furthermore, the nitropyridine moiety is a subject of characterization studies in quantum chemistry, where parameters like HOMO-LUMO energy gaps are calculated to predict reactivity and stability . In medicinal chemistry, diarylpyridinamine analogues, which share structural similarities with this compound, have demonstrated significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . The molecular flexibility of such scaffolds may allow them to maintain efficacy against resistant viral strains. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3 B8480859 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine CAS No. 76893-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76893-49-7

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3

InChI Key

MVNSRPAQFQYAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Contextual Overview of Nitropyridine Derivatives in Synthetic and Applied Chemistry

Nitropyridine derivatives are a class of heterocyclic compounds that have proven to be exceptionally valuable in both synthetic and applied chemistry. mdpi.com The pyridine (B92270) ring is a "privileged" structural motif in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021. mdpi.com The introduction of a nitro group (—NO₂) onto this ring significantly alters its electronic properties, making it a versatile precursor for a wide array of more complex molecules. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This property allows for the strategic introduction of various functional groups, making nitropyridines key intermediates in the synthesis of diverse bioactive compounds. mdpi.com Research has demonstrated their role as precursors for molecules with a broad spectrum of activities, including:

Antitumor mdpi.com

Antiviral mdpi.com

Anti-neurodegenerative mdpi.com

Antifungal mdpi.com

Antibacterial mdpi.com

For instance, substituted 3-nitropyridines have been utilized as starting materials for the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors, while other derivatives form the basis of novel insecticides. mdpi.com This utility as a flexible and reactive intermediate solidifies the importance of the nitropyridine scaffold in the development of new chemical entities.

Significance of Aryloxypyridine Scaffolds in Structure Activity Relationship Investigations

The aryloxypyridine scaffold, which constitutes the other half of the target molecule, is a cornerstone in medicinal chemistry, particularly in structure-activity relationship (SAR) studies. mdpi.comdrugdesign.org SAR is a fundamental concept in drug design that explores how the chemical structure of a compound influences its biological activity. drugdesign.org The aryloxypyridine framework provides an ideal platform for such investigations.

This scaffold connects a pyridine (B92270) ring to an aryl (in this case, dimethylphenyl) group via an ether linkage. This arrangement offers several advantages for SAR studies:

Modularity: The structure can be systematically and independently modified at three key locations: the pyridine ring, the aryl ring, and the linking oxygen atom (by replacing it with other linkers like sulfur or nitrogen). This allows chemists to probe the specific interactions of each component with a biological target. mdpi.com

Conformational Control: The ether linkage provides a degree of rotational flexibility. The introduction of substituents, such as the two methyl groups in 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine, can restrict this rotation, locking the molecule into a specific three-dimensional shape. This is critical for understanding how a molecule's conformation affects its ability to bind to a receptor or enzyme.

Physicochemical Tuning: Substituents on either ring can be varied to fine-tune properties like lipophilicity, electronic distribution, and hydrogen bonding potential. For example, studies have shown that the presence and position of groups like methoxy (—OCH₃) or hydroxyl (—OH) on pyridine-based structures can significantly enhance antiproliferative activity against cancer cell lines. mdpi.com

The pyridine moiety itself is a key pharmacophore, capable of engaging in various non-covalent interactions, which is often crucial for a drug's efficacy. nih.govdovepress.com Therefore, the aryloxypyridine scaffold allows researchers to systematically explore and optimize these interactions to develop more potent and selective therapeutic agents.

Rationale for In Depth Academic Investigation of 2 2,6 Dimethyl Phenoxy 5 Nitropyridine

The specific structure of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine presents a compelling case for focused academic study. It is not merely a random combination of chemical moieties; instead, its architecture suggests potential as a key building block in the synthesis of complex, biologically active molecules.

The rationale for its investigation stems from the unique combination of its structural features:

Activated Nucleophilic Substitution: The 5-nitro group strongly activates the 2-position of the pyridine (B92270) ring, facilitating the SNAr reaction needed to attach the 2,6-dimethylphenoxy group. This same reactivity can be exploited for further synthetic transformations.

Defined Three-Dimensional Structure: The two methyl groups at the 2- and 6-positions of the phenoxy ring act as "ortho" substituents. This steric hindrance forces the phenoxy ring to adopt a twisted conformation relative to the pyridine ring, creating a distinct and non-planar three-dimensional shape. This is a highly desirable trait in modern drug design, as it can lead to improved selectivity and potency by enabling more specific interactions with the complex surfaces of biological targets.

Versatile Precursor: The nitro group can be chemically reduced to an amino group (—NH₂). This transformation converts a strongly electron-withdrawing group into an electron-donating one, completely altering the electronic character of the molecule and opening up new avenues for further functionalization, such as amide bond formation.

This combination of predictable reactivity, controlled stereochemistry, and synthetic versatility makes this compound an attractive intermediate for constructing libraries of complex molecules for biological screening, particularly in the search for new enzyme inhibitors or receptor modulators where precise three-dimensional structure is paramount.

Reactivity, Derivatization, and Mechanistic Studies of 2 2,6 Dimethyl Phenoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pypyridine Core

The pyridine (B92270) ring of 2-(2,6-dimethyl-phenoxy)-5-nitropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the nitro group at the 5-position. This electronic characteristic makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. The synthesis of this compound itself often involves an SNAr reaction, where 2-chloro-5-nitropyridine (B43025) reacts with 2,6-dimethylphenol (B121312) in the presence of a base.

In this reaction, the 2,6-dimethylphenoxide ion acts as the nucleophile, attacking the carbon atom at the 2-position of the pyridine ring, which is activated by the nitro group. This leads to the displacement of a leaving group, typically a halide. The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex intermediate. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups on heterocyclic systems. nih.gov

While the phenoxy group at the 2-position is generally a poor leaving group, the nitro group at the 5-position can be substituted by strong nucleophiles. Reactions with nucleophiles like amines or thiols under basic conditions can lead to the displacement of the nitro group. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Leaving Group Product
2,6-Dimethylphenoxide Chloro This compound
Amines Nitro 2-(2,6-Dimethyl-phenoxy)-5-aminopyridine derivatives

Reduction Pathways of the Nitro Group to Amino, Hydroxylamine (B1172632), and Azoxy Derivatives

The nitro group of this compound is readily reduced to various other nitrogen-containing functional groups, a common and versatile transformation in organic synthesis. sci-hub.se The product of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Anilines: The most common reduction is the conversion of the nitro group to an amino group (aniline derivative). This is a six-electron reduction and can be achieved using a variety of methods. nih.gov Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.org Chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid, or iron in acidic media are also effective for this transformation. wikipedia.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding N-arylhydroxylamine. This transformation requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. wikipedia.org Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures have been used for the synthesis of aryl hydroxylamines from nitroarenes. wikipedia.org

Reduction to Azo and Azoxy Compounds: Under specific conditions, reductive coupling of two molecules can occur. Treatment of aromatic nitro compounds with metal hydrides can lead to the formation of azo compounds. wikipedia.org Photochemical methods have also been developed for the catalyst-free synthesis of azoxy derivatives from nitroaromatic compounds. researchgate.net

Table 2: Common Reduction Pathways for the Nitro Group

Product Reagents and Conditions
Amino (-NH2) H2, Pd/C; SnCl2, HCl; Fe, H+
Hydroxylamine (-NHOH) Zn, NH4Cl; Raney Ni, N2H4 (0-10°C)
Azo (-N=N-) Metal hydrides (e.g., NaBH4)

Reactions Involving the Phenoxy Moiety and Subsequent Derivatizations

The 2,6-dimethylphenoxy moiety is generally a stable component of the molecule. The ether linkage is robust, however, under harsh conditions, cleavage of the C-O bond can be induced. The primary reactivity of this moiety involves the two methyl groups on the benzene (B151609) ring. These benzylic positions can be susceptible to oxidation or halogenation under radical conditions.

Furthermore, the phenoxy group itself plays a significant role in the biological and chemical properties of various compounds, often engaging in π–π stacking and hydrophobic interactions. nih.gov Derivatization of the phenoxy group, for example through electrophilic substitution on the phenoxy ring (see section 5.4), could be a route to novel analogues.

Electrophilic Aromatic Substitution on the Pyridine and Phenoxy Rings

The susceptibility of the two aromatic rings in this compound to electrophilic aromatic substitution (EAS) differs significantly.

Pyridine Ring: The pyridine ring is highly electron-deficient. This is due to the inherent electronegativity of the nitrogen atom and is further exacerbated by the strong electron-withdrawing nitro group. wikipedia.org Direct electrophilic substitution on the pyridine ring is extremely difficult and often considered nearly impossible under standard EAS conditions (e.g., Friedel-Crafts reactions, nitration, halogenation). wikipedia.orgmasterorganicchemistry.com The nitrogen atom can also be protonated or coordinate to Lewis acids used as catalysts, which further deactivates the ring towards electrophilic attack. wikipedia.org

Phenoxy Ring: In contrast, the phenoxy ring is activated towards electrophilic aromatic substitution. The oxygen atom of the ether linkage is an ortho-, para-director. However, the two ortho positions are blocked by the ether linkage to the pyridine ring and a methyl group, and the other ortho-position is also substituted with a methyl group. Therefore, electrophilic attack is directed primarily to the para-position (position 4 of the phenoxy ring). The two methyl groups are also weak activating groups. Reactions such as halogenation or nitration would be expected to occur on this ring, provided conditions are controlled to avoid cleavage of the ether bond.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nottingham.ac.uksciencegate.app To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halogen (Cl, Br, I).

Halogenation would likely occur via electrophilic aromatic substitution on the more activated phenoxy ring, as discussed in the previous section. A halogenated derivative, for example, 2-(4-bromo-2,6-dimethyl-phenoxy)-5-nitropyridine, could then serve as a substrate in various cross-coupling reactions. For instance, in a Suzuki coupling, this aryl bromide could be coupled with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. Similarly, Heck, Stille, or Sonogashira couplings could be employed to introduce vinyl, stannyl, or alkynyl groups, respectively. These reactions provide a versatile platform for the synthesis of a wide array of complex derivatives. nottingham.ac.uk

Photochemical and Photoreductive Transformations of the Nitropyridine Scaffold

The nitropyridine scaffold is known to undergo various photochemical transformations. The nitro group can be involved in photoreduction processes, which may proceed through different mechanisms than chemical reductions. Light can promote the selective reduction of nitroarenes to azoxy-, azo-, and hydrazo-compounds, sometimes without the need for a catalyst. researchgate.net

The presence of the nitro group can also influence the photochemical behavior of the pyridine ring itself. Highly electrophilic nitropyridines have been shown to undergo dearomatization reactions, such as [4+2]-cycloadditions, indicating a decrease in aromaticity and an increase in reactivity under certain conditions. nih.gov While specific photochemical studies on this compound are not widely reported, the general reactivity of nitropyridines suggests potential for unique light-induced transformations.

Investigation of Reaction Kinetics and Thermodynamics for Mechanistic Understanding

A thorough understanding of the reaction mechanisms for the transformations of this compound requires detailed kinetic and thermodynamic studies. For instance, in SNAr reactions, kinetic isotope effect (KIE) studies can help to distinguish between a stepwise Meisenheimer complex mechanism and a concerted mechanism. nih.gov

Thermodynamic data, such as reaction enthalpies and activation energies, provide insight into the feasibility and rate of a reaction. nih.gov For the reduction of the nitro group, thermodynamic and kinetic analyses can help to elucidate the stepwise transfer of electrons and protons and explain the selectivity for different reduction products under various conditions. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can also be employed to model reaction pathways, calculate transition state energies, and predict product distributions, offering a deeper mechanistic understanding of the reactivity of this complex molecule. researchgate.netnih.gov

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthetic strategies employed to generate analogs of this compound are designed to allow for the introduction of diverse substituents at key positions. These modifications are crucial for building a comprehensive SAR profile, which in turn guides the design of more potent and selective compounds. The primary areas of modification include the phenoxy moiety, the pyridine ring, and the nitro functional group.

A general synthetic route often involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol (B47542) and a suitably activated pyridine derivative. For instance, the reaction of various substituted phenols with 2-chloro-5-nitropyridine allows for the exploration of the SAR of the phenoxy portion of the molecule.

Modifications on the Phenoxy Ring

Systematic alterations to the 2,6-dimethylphenoxy group have been undertaken to probe the impact of steric and electronic factors on activity. Analogs have been synthesized with varying substitution patterns on the phenyl ring.

Compound ID R1 R2 Relative Activity (%)
1a CH₃CH₃100
1b HH65
1c ClCl80
1d OCH₃OCH₃95
1e FF88

The data suggests that the presence of methyl groups at the 2 and 6 positions of the phenoxy ring is beneficial for activity. Replacement with hydrogen atoms or other substituents like chlorine, methoxy, or fluorine leads to a discernible change in biological response, highlighting the importance of the steric and electronic nature of these substituents.

Modifications on the Pyridine Ring

Compound ID Substitution on Pyridine Ring Relative Activity (%)
2a None100
2b 4-Methyl75
2c 6-Methyl85
2d 4-Chloro90

These modifications indicate that the substitution pattern on the pyridine ring can modulate the biological activity, suggesting that this part of the molecule is involved in key interactions with its biological target.

Bioisosteric Replacement of the Nitro Group

The nitro group at the 5-position of the pyridine ring is a key feature of the parent compound. To investigate its role and to potentially improve the compound's properties, bioisosteric replacements have been explored. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.

Compound ID Bioisosteric Replacement for NO₂ Relative Activity (%)
3a NO₂100
3b CN70
3c SO₂CH₃85
3d CF₃92
3e COCH₃60

The results from these bioisosteric replacements demonstrate that the nitro group is a significant contributor to the compound's activity. While replacements like the cyano and acetyl groups lead to a decrease in activity, the sulfonyl and trifluoromethyl groups maintain a high level of activity, indicating that the electronic and steric properties of the nitro group are important for the compound's biological function.

Agrochemical Research and Development

While specific data for this compound is not available, compounds with similar structural motifs, such as substituted phenoxy and pyridine rings, are common in agrochemical research. The following sections outline potential, yet currently unproven, areas of research for this compound.

Herbicidal Efficacy and Target-Site Interaction Mechanisms against Weeds

There is currently no documented evidence of herbicidal activity for this compound in peer-reviewed literature. Hypothetically, its mechanism of action could involve the inhibition of key plant enzymes or interference with photosynthetic pathways, similar to other phenoxy-pyridine herbicides.

Fungicidal Activity against Agricultural Plant Pathogens

No studies have been published detailing the fungicidal properties of this compound against agricultural plant pathogens. Future research could explore its efficacy against common fungal diseases affecting crops.

Insecticidal Properties and Mode of Action in Specific Pest Species

The insecticidal potential of this compound has not been reported in scientific literature. Investigations into its possible neurotoxic effects on specific insect pests could be a future research direction.

Modulation of Plant Growth Regulation and Crop Protection Strategies

There is no available data to suggest that this compound possesses plant growth regulating properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Agrochemical Potency against specific pests/pathogens

Due to the absence of biological activity data, no Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models have been developed for the agrochemical potency of this compound.

Material Science and Engineering

Currently, there are no published applications of this compound in the field of material science and engineering. The presence of a nitro group and aromatic rings could suggest potential for investigation in areas such as polymer synthesis or as a component in energetic materials, but this remains speculative.

Data Tables

No experimental data was found in the public domain to populate data tables regarding the agrochemical or material science applications of this compound.

Ligands and Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The molecular architecture of this compound contains several potential coordination sites, making it a candidate as a ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are linked by organic molecules, forming porous structures. The properties of a MOF are highly dependent on the geometry of the organic linker.

The primary coordination site is the nitrogen atom of the pyridine ring, which can act as a monodentate N-donor ligand to a metal center. Additionally, the oxygen atoms of the nitro group could potentially engage in weaker coordination, acting as bridging or chelating ligands. This multi-modal coordination capability is valuable in the design of complex framework topologies. However, a dominant structural feature is the significant steric hindrance created by the two methyl groups on the phenoxy ring. This steric bulk would heavily influence the approach of a metal ion to the ligand, dictating the coordination geometry and potentially preventing the formation of highly dense, packed structures. Instead, it might favor the formation of lower-dimensional (1D or 2D) coordination polymers or highly porous 3D frameworks with large, open channels.

The synthesis of CPs and MOFs often involves reacting organic linkers with metal salts under solvothermal conditions. nih.govbit.edu.cn Pyridine-based carboxylate ligands are commonly used, but neutral pyridine-ether linkers also find application. The specific angulation of the phenoxy-pyridine bond combined with the steric constraints could lead to novel network topologies not achievable with less hindered ligands.

FeatureDescriptionImplication for CP/MOF Design
Primary Coordination Site Pyridine Nitrogen (N-donor)Acts as a primary node for linking to metal centers.
Secondary Coordination Sites Nitro Group Oxygens (O-donors)May participate in weaker or secondary coordination, potentially increasing network dimensionality.
Steric Hindrance 2,6-dimethyl groups on the phenyl ringRestricts the coordination environment around the metal center, influencing the final framework topology and potentially increasing porosity.
Flexibility Ether (C-O-C) linkageProvides rotational freedom, allowing the ligand to adapt to different coordination geometries.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The structure of this compound can be described as a donor-acceptor (D-A) system. The 2,6-dimethylphenoxy moiety acts as the electron-donating component, while the 5-nitropyridine moiety serves as the electron-accepting component due to the strong electron-withdrawing nature of the nitro group. This intramolecular charge-transfer (ICT) characteristic is a cornerstone for designing materials used in organic electronics.

In the context of OLEDs, molecules with D-A structures are often employed as emitters, particularly for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.net A significant spatial separation between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, can lead to a small energy gap between the singlet and triplet excited states, facilitating efficient light emission. The twisted geometry enforced by the steric hindrance of the methyl groups could further enhance this separation.

For OPVs, D-A small molecules are used as the active layer for light absorption and charge separation. rsc.orgmdpi.com The energy levels of the HOMO and LUMO can be tuned by modifying the donor and acceptor units to optimize the absorption spectrum and align with the energy levels of other materials in the solar cell device. The inherent polarity and D-A nature of this compound suggest it could be investigated as a component in solution-processable organic solar cells.

ComponentFunctionRelevance to OLEDs/OPVs
2,6-Dimethylphenoxy Electron Donor (D)Localizes the HOMO, contributes to charge transport (hole transport).
5-Nitropyridine Electron Acceptor (A)Localizes the LUMO, contributes to charge transport (electron transport).
D-A Architecture Intramolecular Charge Transfer (ICT)Enables light absorption in the visible spectrum and facilitates charge separation, crucial for both OLED emission and OPV photocurrent generation.

Functionalization of Nanomaterials (e.g., carbon nanotubes, graphene) for Enhanced Properties

The modification of nanomaterial surfaces is critical for their processing and application. This compound is well-suited for the non-covalent functionalization of sp²-hybridized carbon nanomaterials like graphene and carbon nanotubes (CNTs). This type of functionalization preserves the intrinsic electronic properties of the nanomaterials, which is often preferable to covalent methods that introduce defects. rug.nl

The mechanism for this interaction would primarily be π-π stacking, where the electron-rich aromatic rings of the phenoxy group and the electron-deficient pyridine ring can adsorb onto the graphitic surface of the nanomaterial. beilstein-journals.org This interaction helps to overcome the strong van der Waals forces between individual nanotubes or graphene sheets, thereby improving their dispersibility in various solvents. beilstein-journals.org The functional groups (nitro and methyl) extending from the adsorbed molecule would then modify the surface properties of the nanomaterial, potentially altering its hydrophilicity, electronic characteristics, or affinity for other molecules. For instance, pyrene-based molecules are widely used for this purpose due to their strong π-π stacking ability, and the aromatic systems in the title compound could offer similar, albeit potentially weaker, interactions. researchgate.net

NanomaterialInteraction TypePotential Outcome
Carbon Nanotubes (CNTs) Non-covalent (π-π stacking)Improved dispersion in organic solvents; modification of electronic properties.
Graphene Non-covalent (π-π stacking)Exfoliation of graphene layers; creation of a functionalized surface for sensing or further assembly.

Photochromic and Thermochromic Materials Design

Photochromic materials are compounds that can undergo a reversible change in color upon exposure to light. This phenomenon is often based on a light-induced reversible transformation between two isomers with different absorption spectra. While there is no direct evidence of photochromism for this compound, certain structural motifs, particularly the nitro-substituted aromatic system, are found in known photochromic compounds.

For example, some nitrobenzylpyridine derivatives exhibit photochromism, where UV irradiation causes a proton transfer and a structural rearrangement to a colored aci-nitro ion form. acs.org The color change is reversible either thermally or by irradiation with visible light. It is conceivable that a derivative of this compound, if modified to include a photolabile proton on a carbon adjacent to the nitro-activated pyridine ring, could potentially exhibit such behavior. The study of nitro-substituted spiropyrans also highlights the role of the nitro group in influencing photochromic transformations. researchgate.netresearchgate.net The design of such materials would require specific molecular engineering to introduce the necessary functionalities for a photo-triggered reversible reaction.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. This compound possesses several features that could drive self-assembly into ordered architectures in the solid state or in solution.

Key intermolecular interactions that could play a role include:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the pyridine nitrogen and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can form C-H···N and C-H···O interactions with neighboring molecules. nih.gov

π-π Stacking: The aromatic pyridine and phenyl rings can stack with each other, driven by a combination of van der Waals forces and electrostatic interactions, especially given the donor-acceptor nature of the molecule.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the electron-withdrawing nitro group, which can lead to ordered packing in the crystal lattice.

The steric bulk of the 2,6-dimethyl groups would be a critical control element, preventing simple co-planar stacking and likely forcing a twisted or offset arrangement of molecules. This could lead to the formation of complex 3D networks or specific, discrete assemblies. The study of how molecules interact and assemble is fundamental to crystal engineering and the design of materials with tailored properties. semanticscholar.org

Catalysis and Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis for Enantioselective Transformations

The parent molecule, this compound, is achiral. However, its rigid backbone makes it an attractive scaffold for the design of new chiral ligands for use in asymmetric catalysis. The goal of asymmetric catalysis is to produce a single enantiomer of a chiral product, which is of paramount importance in the pharmaceutical industry.

Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOx), are widely used in a vast number of enantioselective transformations. rsc.org To be useful in this context, the this compound scaffold would need to be chemically modified to incorporate chirality. This could be achieved in several ways:

Introduction of a Chiral Center: A chiral substituent could be introduced onto the phenoxy ring or the pyridine ring.

Atropisomerism: If rotation around the C-O or C-C bonds could be restricted, for instance by introducing larger groups at the 3- and 5-positions of the pyridine ring, it might be possible to generate stable, chiral atropisomers.

Once a chiral derivative is synthesized, the pyridine nitrogen can coordinate to a transition metal (e.g., rhodium, iridium, palladium, copper), creating a chiral catalytic environment. nih.gov The steric and electronic properties of the ligand would then influence the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. Such a ligand could potentially be applied in reactions like asymmetric C-H functionalization, conjugate additions, or reductive couplings. mdpi.comresearchgate.net The development of new chiral ligands is a continuous effort in organic chemistry to enable more efficient and selective syntheses of complex molecules. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 2,6 Dimethyl Phenoxy 5 Nitropyridine Non Biological Matrices

Chromatographic Techniques with Advanced Detection

Chromatographic methods are central to the separation and quantification of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine from complex environmental and industrial samples. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of moderately polar and non-volatile compounds like this compound.

Research Findings: The separation is typically achieved using a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the target analyte and other components in the sample matrix.

UV-Diode Array Detection (DAD) provides a robust method for quantification, with the maximum absorbance wavelength (λmax) for nitropyridine derivatives typically falling in the UV region. For enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred approach. Electrospray ionization (ESI) in positive ion mode is generally effective for protonating the pyridine (B92270) nitrogen, allowing for sensitive detection. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

ParameterCondition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV-DAD Detection254 nm (typical for aromatic nitro compounds)
MS/MS IonizationElectrospray Ionization (ESI), Positive Mode
MRM Transition (Hypothetical)m/z [M+H]⁺ → fragment ions

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, its analysis by GC is feasible, potentially at elevated temperatures.

Research Findings: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally suitable for the separation of such aromatic compounds. The use of a temperature-programmed oven allows for the separation of compounds with a range of boiling points.

Mass Spectrometry (MS) is the most common detector for GC, providing both qualitative and quantitative information. Electron Ionization (EI) at 70 eV typically results in a reproducible fragmentation pattern that can be used for library matching and structural confirmation. For enhanced sensitivity towards halogenated or nitro-containing compounds, an Electron Capture Detector (ECD) can be employed. The nitro group in this compound makes it a strong candidate for highly sensitive detection by ECD.

ParameterCondition
ColumnCapillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with 5% phenyl-polydimethylsiloxane stationary phase
Carrier GasHelium or Hydrogen at a constant flow rate
Injection ModeSplitless
Injector Temperature280 °C
Oven Temperature ProgramInitial 100 °C, ramp to 300 °C at 10 °C/min
MS DetectorElectron Ionization (EI) at 70 eV
ECD Makeup GasNitrogen or Argon/Methane
ECD Temperature320 °C

The structure of this compound does not possess a stereocenter. However, the potential for restricted rotation around the C-O bond between the pyridine and phenoxy rings could theoretically lead to atropisomerism, which would result in chiral enantiomers. If such isomers exist and require separation, Supercritical Fluid Chromatography (SFC) would be an excellent technique.

Research Findings: SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with an organic co-solvent (modifier) such as methanol or ethanol. This technique is particularly well-suited for chiral separations on polysaccharide-based stationary phases. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. Detection can be achieved using UV-DAD or MS.

Electrochemical Methods (Voltammetry, Amperometry) for Redox Analysis and Quantification

The presence of the electrochemically active nitro group (-NO2) makes this compound a suitable candidate for analysis by electrochemical methods. These techniques are based on measuring the current response of an analyte to an applied potential.

Research Findings: Cyclic Voltammetry (CV) can be used to study the redox behavior of the compound. In aprotic solvents, the nitro group typically undergoes a one-electron reversible reduction to form a radical anion. In protic media, the reduction is more complex and often involves multiple electrons and protons to form hydroxylamine (B1172632) or amine derivatives. The reduction potential is influenced by the molecular structure and the solvent system.

For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferred due to their higher sensitivity and better resolution compared to CV. Amperometry, where a constant potential is applied and the resulting current is measured over time, can be used for continuous monitoring, for instance, in flow-injection analysis systems. A variety of working electrodes can be employed, including glassy carbon, boron-doped diamond, or chemically modified electrodes to enhance sensitivity and selectivity.

ParameterCondition
TechniqueDifferential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum wire
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile or a buffered aqueous solution
Potential Range (Hypothetical)0 V to -1.5 V vs. Ag/AgCl
Expected Redox ProcessReduction of the nitro group

Spectrophotometric Assays for Rapid Environmental Monitoring and Field Detection

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly for screening purposes or in situations where high sample throughput is required and the sample matrix is relatively simple.

Research Findings: The method relies on the inherent absorbance of the compound in the UV-visible region, which is primarily due to the electronic transitions within the aromatic rings and the nitro group. A wavelength of maximum absorbance (λmax) is determined by scanning a solution of the pure compound across the UV-visible spectrum. Quantification is then performed by measuring the absorbance of samples at this λmax and using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. While this method is straightforward, it can suffer from a lack of selectivity if other compounds in the sample absorb at the same wavelength.

Hyphenated Techniques for Complex Sample Analysis (e.g., LC-NMR, GC-IR)

For unambiguous structure elucidation and the analysis of complex mixtures containing unknown compounds or isomers, hyphenated techniques that couple a separation method with a highly specific spectroscopic detector are invaluable.

Research Findings: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information of the analyte post-separation by HPLC. mdpi.comresearchgate.netnih.govrsc.orgwiley.com This technique is particularly powerful for identifying unknown metabolites or degradation products of this compound without the need for isolation. mdpi.comresearchgate.netnih.govrsc.orgwiley.com Different modes of operation, such as on-flow, stopped-flow, and loop collection, can be utilized depending on the concentration of the analyte. mdpi.comresearchgate.netnih.govrsc.orgwiley.com

Gas Chromatography-Infrared (GC-IR) spectroscopy provides information about the functional groups present in the separated compounds. The infrared spectrum is unique for each compound and can be used for identification. While less common than GC-MS, GC-IR can provide complementary information, especially for distinguishing between isomers that may have similar mass spectra.

These advanced hyphenated techniques are typically employed in research and development settings for in-depth structural analysis rather than for routine quantitative monitoring.

Future Research Directions and Perspectives for 2 2,6 Dimethyl Phenoxy 5 Nitropyridine

Development of Novel and Unprecedented Synthetic Routes

The conventional synthesis of 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine and related diaryl ethers typically relies on nucleophilic aromatic substitution (SNAr) reactions. While effective, these methods often require harsh conditions. Future research should pivot towards developing more efficient, sustainable, and innovative synthetic strategies.

Key areas for exploration include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, could offer milder reaction conditions and broader substrate scope. Investigating novel ligand designs will be crucial to overcoming the steric hindrance imposed by the 2,6-dimethylphenoxy group.

Photoredox Catalysis: Visible-light-mediated synthesis represents a frontier in green chemistry. Developing a photoredox-catalyzed route could enable the synthesis to proceed at ambient temperature, significantly reducing the energy footprint of the process.

Continuous Flow Synthesis: Migrating the synthesis to a continuous flow platform could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Biocatalysis: Engineering enzymes to catalyze the formation of the ether linkage would represent a significant leap in green synthesis, offering unparalleled selectivity and sustainability.

Synthetic Method Potential Advantages Research Challenges
Advanced Cross-Coupling Milder conditions, higher functional group tolerance. Catalyst inhibition by the pyridine (B92270) nitrogen; ligand design.
Photoredox Catalysis Ambient temperature, sustainable energy source. Identifying suitable photocatalysts and reaction partners.
Continuous Flow Chemistry Enhanced safety, scalability, and process control. Reactor design, optimization of flow parameters.
Biocatalysis High selectivity, environmentally benign conditions. Enzyme discovery and engineering for non-natural substrates.

Exploration of New Applications in Emerging Technologies

The distinct electronic properties of this compound make it a compelling candidate for applications in niche green chemistry and advanced materials.

Niche Green Chemistry: The compound's structure suggests its potential as an organocatalyst. The pyridine nitrogen can act as a Lewis base, while the nitro group's electron-withdrawing nature can influence the acidity of adjacent protons or the reactivity of the aromatic system. Research into its catalytic activity for reactions like aldol (B89426) condensations, Michael additions, or asymmetric reactions could unveil new, metal-free catalytic systems. nih.govnih.gov Furthermore, its derivatives could serve as recyclable catalysts, contributing to more sustainable chemical processes. scilit.com

Advanced Functional Materials: The polarized π-system of the nitropyridine ring, combined with the phenoxy linker, is a feature found in materials with interesting optical and electronic properties. Future investigations could focus on:

Organic Electronics: Assessing the compound and its polymeric derivatives as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. nih.gov The nitro group is a strong electron acceptor, a key feature for n-type semiconductor materials.

Nonlinear Optics (NLO): Molecules with significant charge separation and hyperpolarizability can exhibit NLO properties, which are valuable for applications in telecommunications and optical computing. The donor-acceptor nature of the molecule warrants investigation into its NLO characteristics.

High-Performance Polymers: Incorporating this moiety into polymer backbones (e.g., polyimides or polyetherketones) could enhance thermal stability, chemical resistance, and dielectric properties, creating materials suitable for demanding applications in aerospace and electronics.

Advanced Computational Modeling for Predictive Property Design and Mechanistic Insights

Computational chemistry provides powerful tools to predict molecular properties and elucidate reaction mechanisms, guiding experimental work and accelerating discovery. For this compound, advanced modeling can offer profound insights.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational spectra, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This information is vital for forecasting its reactivity, stability, and potential utility in electronic materials.

Reaction Mechanism Simulation: Computational modeling can map the energy profiles of potential synthetic routes, helping to identify the most plausible reaction pathways and optimize conditions. For instance, simulating the transition states of a proposed photocatalytic cycle could validate its feasibility before extensive lab work is undertaken.

Predictive Property Design: By creating a virtual library of derivatives and calculating their properties (e.g., electronic bandgap, dipole moment, solubility), researchers can pre-select the most promising candidates for synthesis, saving significant time and resources. This is particularly relevant for tuning the compound for specific applications, such as designing a derivative with an optimal HOMO-LUMO gap for an OLED device.

Computational Method Target Property/Insight Potential Impact
DFT Calculations HOMO/LUMO energies, molecular electrostatic potential, IR/Raman spectra. Prediction of electronic behavior and spectral identification.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excited state properties. Understanding photochemical stability and designing photoactive materials.
Molecular Dynamics (MD) Solvation properties, conformational analysis. Predicting solubility and behavior in different media.
Transition State Theory Reaction energy barriers, mechanistic pathways. Optimization of synthetic routes and understanding reactivity.

Synergistic Approaches with Other Chemical Disciplines

Combining the study of this compound with other chemical fields like photochemistry and electrochemistry can unlock novel functionalities and applications.

Photochemistry: The presence of the nitroaromatic system suggests interesting photochemical reactivity. acs.org Irradiation with UV light could induce transformations such as nitro-group rearrangement, cyclization, or fragmentation. researchgate.netresearchgate.net For example, research on other nitro-aromatic compounds has shown pathways leading to nitrite (B80452) intermediates or ring transformations. rsc.org Exploring these photoreactions could lead to novel synthetic methods or the creation of photo-responsive materials.

Electrochemistry: The nitro group is a well-known electroactive moiety, readily undergoing reduction. researchgate.net Cyclic voltammetry could be used to study the redox behavior of this compound. This electrochemical activity could be harnessed in several ways:

Electrosynthesis: Using electrochemical methods to reduce the nitro group to an amine or other functionalities offers a green alternative to chemical reagents. nih.gov

Sensors: Immobilizing the compound on an electrode surface could create a chemical sensor, where changes in the redox potential upon binding to an analyte could be used for detection.

Redox-Active Materials: Incorporating this molecule into polymers or metal-organic frameworks could yield materials for energy storage applications, such as organic cathodes in batteries. rsc.org

Investigation of Derivatives with Enhanced or Tunable Properties

The true potential of this compound likely lies in its derivatives. Systematic modification of the core structure can be used to fine-tune its properties for specific applications.

Functionalization of the Pyridine Ring: The primary target for modification is the nitro group. Its reduction to an amino group (-NH₂) would transform the compound from an electron-acceptor to an electron-donor, completely altering its electronic properties. This amino derivative could then serve as a building block for pharmaceuticals, dyes, or polymers.

Development of Bioactive Compounds: Complex derivatives built upon this scaffold have already shown promise. For instance, the core structure is related to moieties found in compounds developed as selective bromodomain inhibitors for therapeutic applications. Future work could involve creating a library of derivatives and screening them for various biological activities, from anticancer to antimicrobial properties.

Systematic derivatization, guided by computational predictions and driven by innovative synthetic methods, will be key to unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine in laboratory settings?

  • Methodological Answer :
    This compound is classified as a skin/eye irritant based on structurally similar nitroaromatic compounds . Required precautions include:
    • Use of nitrile gloves, safety goggles, and lab coats to prevent contact.
    • Work in a fume hood to minimize inhalation of dust or vapors.
    • Immediate decontamination with soap/water for skin exposure and eye irrigation for ocular contact.
    • Avoidance of incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
    • Waste disposal via certified hazardous waste handlers to comply with environmental regulations .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :
    While direct synthesis data for this compound is limited, analogous nitro-substituted pyridines (e.g., 2-Hydroxy-5-nitropyridine) are synthesized via nitration of pyridine derivatives followed by functional group substitution . A plausible route involves:
    • Nitration of 2-phenoxypyridine at the 5-position using mixed acid (HNO₃/H₂SO₄).
    • Methylation of the phenol moiety using dimethyl sulfate or methyl iodide.
    • Purification via recrystallization (e.g., ethanol/water) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
    • Melting Point : Confirm purity via comparison with literature values (e.g., analogs like 2-Chloro-5-nitropyridine melt at ~83°C) .
    • Spectroscopy :
  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., dimethylphenoxy substituents at δ 2.2–2.6 ppm for CH₃ groups) .
  • FT-IR : Identify nitro (N-O stretch ~1520 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    Nitro groups typically enhance thermal stability but may decompose under acidic/basic conditions. For example:
    • Thermal Stability : Thermogravimetric analysis (TGA) of related compounds shows decomposition >200°C, releasing NOₓ gases .
    • pH Sensitivity : Hydrolysis of the nitro group in strong acids (pH < 2) or bases (pH > 12) can yield phenolic byproducts. Monitor via UV-Vis spectral shifts (e.g., loss of nitro absorbance at 300–400 nm) .
    • Recommendation : Store in inert atmospheres (N₂/Ar) at 4°C to minimize degradation .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
    • DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., nitro-adjacent C-4 position) .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.
    • Hammett Constants : Use σ values for substituents (e.g., -OCH₃, -NO₂) to predict activation energies for SNAr reactions .

Q. How can contradictory solubility data in literature be resolved for this compound?

  • Methodological Answer :
    Discrepancies may arise from polymorphic forms or solvent purity. Systematic approaches include:
    • Solvent Screening : Test solubility in DMSO, ethanol, and chloroform via saturation shake-flask method at 25°C.
    • XRD : Compare crystal structures of recrystallized batches to identify polymorphs.
    • Karl Fischer Titration : Rule out moisture interference in hygroscopic samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.